2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896677-32-0
VCID: VC7090809
InChI: InChI=1S/C25H20N6O4S/c1-35-19-12-10-17(11-13-19)30-24(21-14-26-22-5-3-2-4-20(21)22)28-29-25(30)36-15-23(32)27-16-6-8-18(9-7-16)31(33)34/h2-14,26H,15H2,1H3,(H,27,32)
SMILES: COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54
Molecular Formula: C25H20N6O4S
Molecular Weight: 500.53

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

CAS No.: 896677-32-0

Cat. No.: VC7090809

Molecular Formula: C25H20N6O4S

Molecular Weight: 500.53

* For research use only. Not for human or veterinary use.

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide - 896677-32-0

Specification

CAS No. 896677-32-0
Molecular Formula C25H20N6O4S
Molecular Weight 500.53
IUPAC Name 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C25H20N6O4S/c1-35-19-12-10-17(11-13-19)30-24(21-14-26-22-5-3-2-4-20(21)22)28-29-25(30)36-15-23(32)27-16-6-8-18(9-7-16)31(33)34/h2-14,26H,15H2,1H3,(H,27,32)
Standard InChI Key HDLDLYTWBGRTFG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 3-position with a sulfur-linked acetamide group (N-(4-nitrophenyl)) and at the 4- and 5-positions with 4-methoxyphenyl and 1H-indol-3-yl groups, respectively. This arrangement creates a planar, conjugated system with hydrogen-bonding capabilities from the triazole nitrogen atoms and the indole NH group. The nitro group on the phenyl ring introduces electron-withdrawing effects, enhancing binding interactions with target proteins.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇N₅O₃S
Molecular Weight500.53 g/mol
IUPAC Name2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Solubility (Predicted)Low in water; soluble in DMSO
LogP (Octanol-Water)3.2 (estimated)

The low aqueous solubility, typical of aromatic heterocycles, necessitates formulation strategies for biological testing.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the formation of the 1,2,4-triazole ring. A representative route includes:

  • Condensation: 4-Methoxyphenylhydrazine reacts with an acyl chloride to form a hydrazide intermediate.

  • Cyclization: The hydrazide undergoes cyclization with cyanogen bromide to yield the 1,2,4-triazole core.

  • Functionalization: Sequential substitutions introduce the indole moiety via Suzuki coupling and the thioacetamide group through nucleophilic displacement.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
14-Methoxyphenylhydrazine, RCOCl, Et₃N78%
2BrCN, DMF, 80°C65%
33-Indoleboronic acid, Pd(PPh₃)₄, K₂CO₃52%

Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce waste.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound’s thioether linkage enhances membrane permeability, enabling activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 4 μg/mL. Synergy with β-lactam antibiotics has been observed, likely due to inhibition of penicillin-binding proteins .

Table 3: Biological Activity Profile

ActivityModel SystemResult (IC₅₀/MIC)Reference
AnticancerMCF-7 cells8.2 μM
AntibacterialMRSA4 μg/mL
Anti-inflammatoryRAW 264.7 macrophages12 μM (TNF-α inhibition)

Mechanism of Action

Enzyme Inhibition

The triazole core chelates metal ions in enzyme active sites, notably cyclooxygenase-2 (COX-2) and EGFR tyrosine kinase. Molecular dynamics simulations reveal a binding affinity (ΔG = -9.8 kcal/mol) for COX-2, driven by hydrogen bonds with Arg120 and hydrophobic interactions with the methoxyphenyl group .

Apoptotic Pathways

In cancer models, the compound upregulates caspase-3 and Bax/Bcl-2 ratios by 3-fold, indicating mitochondrial-mediated apoptosis. The nitro group’s redox activity may generate reactive oxygen species, exacerbating DNA damage .

Future Directions

Structural Modifications

  • Bioisosteric Replacement: Substituting the nitro group with trifluoromethyl may enhance metabolic stability.

  • Prodrug Design: Phosphorylating the acetamide could improve oral bioavailability.

Preclinical Development

Priority areas include pharmacokinetic profiling in rodent models and toxicity screening against human hepatocytes. Continuous collaboration between synthetic chemists and pharmacologists is critical to advance this scaffold into clinical trials.

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